molecular formula C12H18N2 B3024349 1-(4-Methylphenyl)-1,4-diazepane CAS No. 41885-96-5

1-(4-Methylphenyl)-1,4-diazepane

Cat. No.: B3024349
CAS No.: 41885-96-5
M. Wt: 190.28 g/mol
InChI Key: ZKZKRXXWGHTLQS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes It features a seven-membered ring with two nitrogen atoms and a 4-methylphenyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted diazepanes depending on the halide used.

Scientific Research Applications

1-(4-Methylphenyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1,4-diazepane
  • 1-(4-Bromophenyl)-1,4-diazepane
  • 1-(4-Fluorophenyl)-1,4-diazepane

Comparison: 1-(4-Methylphenyl)-1,4-diazepane is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group may result in different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.

Biological Activity

1-(4-Methylphenyl)-1,4-diazepane is a compound characterized by a diazepane ring and a para-methylphenyl substituent. Its molecular formula is C12H16N2, with a molecular weight of approximately 190.28 g/mol. This structure enhances its lipophilicity, which may influence its biological interactions and potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound includes:

  • Diazepane Ring : A six-membered ring containing four carbon atoms and two nitrogen atoms.
  • Para-Methylphenyl Group : This substituent increases the compound's lipophilicity and may enhance its binding affinity to biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Neuroactivity : Compounds with similar structures have shown potential neuroactive properties, influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which can be crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds to highlight differences in biological activity:

Compound NameMolecular FormulaKey Features
1-(3-Methylphenyl)-1,4-diazepaneC12H18N2Similar structure but different phenyl substitution.
1-(4-Methoxyphenyl)-1,4-diazepaneC13H19N2OContains a methoxy group; potential for different biological activity.
1-(Phenyl)-1,4-diazepaneC11H14N2Lacks methyl substitution; simpler structure.

Research Findings

Recent studies have investigated the biological activity of diazepane derivatives, including this compound:

  • Neuroactive Properties : Research indicates that diazepane derivatives can influence neurotransmitter systems such as acetylcholine and serotonin. For instance, compounds structurally similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
  • Enzyme Inhibition Studies : In vitro assays have demonstrated that certain diazepanes can inhibit enzymes involved in various metabolic pathways. For example, studies have reported IC50 values indicating the potency of these compounds against specific targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • AChE Inhibition : A study found that a related compound inhibited AChE with an IC50 value of approximately 500 nM. This suggests that this compound could possess similar inhibitory effects .
  • Pharmacokinetic Properties : Research into the pharmacokinetics of diazepanes indicates that modifications to the diazepane ring can significantly alter solubility and bioavailability. For instance, the introduction of different substituents can affect how quickly a compound is metabolized in vivo .

Properties

IUPAC Name

1-(4-methylphenyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZKRXXWGHTLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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